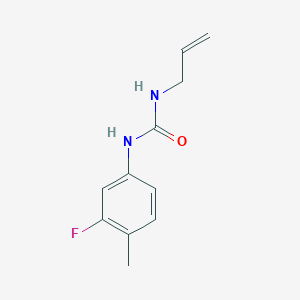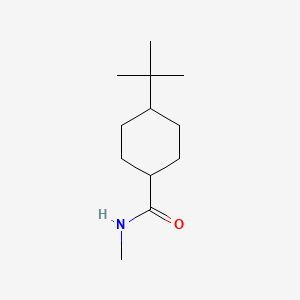
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. This compound was first synthesized in 1977 and has since become a valuable tool in understanding the biochemical and physiological effects of Parkinson's disease.
Mécanisme D'action
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form MPP+, which is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide leads to a loss of dopamine in the brain, which is the hallmark of Parkinson's disease. This results in a range of physiological and biochemical effects, including tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide in animal models of Parkinson's disease has several advantages, including its ability to selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease. However, the use of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide also has limitations, including its potential toxicity and the fact that it does not fully replicate the complex pathology of Parkinson's disease.
Orientations Futures
There are several future directions for research involving 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide, including the development of new animal models of Parkinson's disease, the investigation of new therapeutic targets for the disease, and the development of new drugs that can prevent or reverse the damage caused by 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide. Additionally, the use of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide in combination with other compounds may provide new insights into the complex pathology of Parkinson's disease.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide involves a multi-step process that begins with the reaction of 2-methyl-6-propan-2-ylphenol with phosgene to form 2-methyl-6-propan-2-ylphenyl isocyanate. This intermediate is then reacted with piperidine to form 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been extensively used in scientific research to study the mechanisms of Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain. This mimics the pathology of Parkinson's disease and has been used to develop animal models of the disease.
Propriétés
IUPAC Name |
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)15-10-7-8-13(3)16(15)18-17(20)19-11-6-5-9-14(19)4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGHDUDQMIZBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=C(C=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)




![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)